methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate is a heterocyclic compound that combines a pyrazole ring with a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiophene moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves the condensation of a pyrazole derivative with a thiophene carboxylate. One common method includes the reaction of 5-bromothiophene-2-carboxylic acid with 1H-pyrazol-4-amine in the presence of a coupling agent such as TiCl4 . The reaction is usually carried out in a solvent like pyridine, which acts as both a base and a solvent, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its antipromastigote activity, showing promising results in molecular simulation studies.
Industry: Utilized in the development of new materials with specific electronic properties due to the presence of both pyrazole and thiophene rings.
Mechanism of Action
The mechanism of action of methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its antipromastigote activity is attributed to its binding to the active site of the enzyme LmPTR1, characterized by lower binding free energy . This interaction disrupts the enzyme’s function, leading to the inhibition of the target organism’s growth.
Comparison with Similar Compounds
Similar Compounds
- N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
Uniqueness
Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate is unique due to the specific combination of pyrazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-3-2-7(14-8)6-4-10-11-5-6/h2-5H,1H3,(H,10,11) |
InChI Key |
XILHFDYHSGUJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CNN=C2 |
Origin of Product |
United States |
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